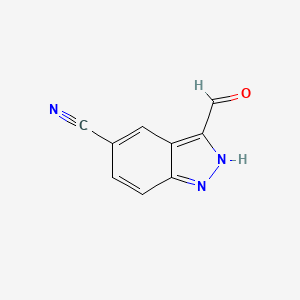

3-Formyl-1H-indazole-5-carbonitrile

Overview

Description

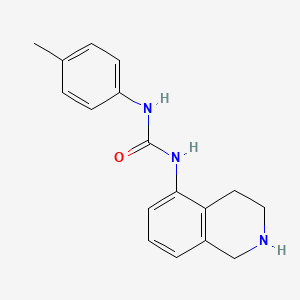

“3-Formyl-1H-indazole-5-carbonitrile” is a chemical compound with the molecular formula C9H5N3O . It is used for research and development purposes .

Synthesis Analysis

The synthesis of indazoles, which includes “3-Formyl-1H-indazole-5-carbonitrile”, involves several strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

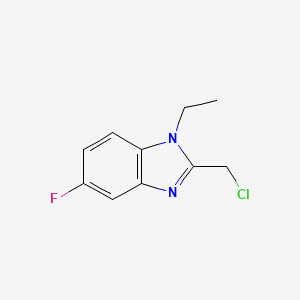

The molecular structure of “3-Formyl-1H-indazole-5-carbonitrile” consists of a 1H-indazole ring attached to a carbonitrile group at the 5th position and a formyl group at the 3rd position .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Formyl-1H-indazole-5-carbonitrile” include a molecular weight of 170.167, a density of 1.3±0.1 g/cm3, a boiling point of 429.6±25.0 °C at 760 mmHg, and a melting point of 248-253ºC .

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

- Anticancer Research : Compounds related to 3-Formyl-1H-indazole-5-carbonitrile have demonstrated significant potential in cancer research. For instance, a study synthesized and characterized 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, which showed growth inhibitory and cytostatic activities against cancer cell lines, particularly leukemia, renal, and breast cancer subpanels. These findings highlight the role of such compounds in developing new anticancer drugs (Kachaeva, Pilyo, Zhirnov & Brovarets, 2018).

Applications in Material Science

- High Explosive Materials : A derivative of triazolotriazine carbonitrile, closely related to 3-Formyl-1H-indazole-5-carbonitrile, was synthesized and identified as a potential insensitive high explosive. This compound, with a high density and thermal stability, presents a viable alternative for safer explosive materials (Snyder, Myers, Imler, Chavez, Parrish, Veauthier & Scharff, 2017).

Advanced Synthesis Techniques

- Innovative Synthesis Approaches : Research demonstrates innovative methods for synthesizing derivatives of indazole-carbonitrile. For example, an efficient metal-free cascade process was developed for synthesizing pyrimido[1,2-b]indazole-3-carbonitrile derivatives. These methodologies enable the creation of novel compounds under mild conditions, expanding the possibilities for chemical synthesis (Li, Xu, Dai, Xi, Gao & Rong, 2017).

Exploration of Antioxidant Properties

- Antioxidant Activities : A study on phenylselanyl-1H-1,2,3-triazole-4-carbonitriles revealed significant antioxidant properties. Such research underscores the potential of indazole-carbonitrile derivatives in developing antioxidant agents (Savegnago, Sacramento, Brod, Fronza, Seus, Lenardão, Paixão & Alves, 2016).

Corrosion Inhibition

- Corrosion Inhibition : Derivatives of pyranopyrazole, similar in structure to 3-Formyl-1H-indazole-5-carbonitrile, have been synthesized and tested for their effectiveness as corrosion inhibitors. This research contributes to the development of more efficient and safer corrosion prevention methods (Yadav, Gope, Kumari & Yadav, 2016).

Safety and Hazards

Future Directions

The future directions for “3-Formyl-1H-indazole-5-carbonitrile” and similar compounds involve further exploitation in the assembly of pharmaceutically interesting scaffolds . The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation .

properties

IUPAC Name |

3-formyl-2H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-4-6-1-2-8-7(3-6)9(5-13)12-11-8/h1-3,5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKHJKMEUJBCED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625979 | |

| Record name | 3-Formyl-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-1H-indazole-5-carbonitrile | |

CAS RN |

518987-75-2 | |

| Record name | 3-Formyl-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazine dihydrochloride](/img/structure/B1371165.png)

![2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1371167.png)

![3-[(4-Cyano-2-fluorophenyl)amino]propanamide](/img/structure/B1371173.png)

![1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one](/img/structure/B1371179.png)

![(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B1371187.png)